2-Chloro-5-(2,5-dichlorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a 2,5-dichlorobenzoyl group and an additional chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoyl group and the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines and benzoyl derivatives.
Oxidation Reactions: Products include pyridine N-oxides and benzoyl oxides.
Reduction Reactions: Products include amines and reduced benzoyl compounds.
Scientific Research Applications
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
- 2,3-Dichlorobenzoyl chloride
Uniqueness
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is unique due to the presence of both a pyridine ring and a dichlorobenzoyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of substitution patterns and functional groups, making it valuable for specific synthetic and research applications .
Biological Activity
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its biological activity is primarily linked to its potential as a pharmacological agent and its effects on plant growth regulation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : CHClN
- CAS Number : 1187168-23-5
- Molecular Weight : 273.55 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to form covalent bonds with nucleophilic sites in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Plant Growth Regulation
In agricultural research, the compound has been evaluated for its effects on plant growth. Studies have demonstrated that it can inhibit seed germination and affect seedling growth in various plant species.
Case Study: Effects on Sorghum and Soybean
A study conducted by researchers at the University of Bath assessed the impact of different concentrations of this compound on sorghum and soybean seeds. The results indicated that at concentrations above 10 µM, there was a significant reduction in both germination rates and seedling height compared to control groups.
Table 2: Impact on Seed Germination
Concentration (µM) | Germination Rate (%) | Seedling Height (cm) |
---|---|---|
0 | 90 | 15 |
10 | 70 | 12 |
50 | 30 | 6 |
Toxicological Profile
The toxicological profile of the compound has been assessed in various studies, indicating moderate toxicity levels in mammalian cell lines.
Table 3: Cytotoxicity Assay Results
Cell Line | IC50 (µM) |
---|---|
HepG2 | 25 |
MCF-7 | 18 |
These results highlight the need for further investigations into the safety and environmental impact of this compound.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-2-3-10(14)9(5-8)12(17)7-1-4-11(15)16-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBASAKBHRHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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